N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with substitutions at the N4, N6, and 1-positions. The N4 position is occupied by a 3-methoxyphenyl group, the N6 by a propyl chain, and the 1-position by a phenyl ring. The 3-methoxy group on the phenyl ring may enhance solubility and influence electronic interactions with biological targets, while the propyl chain at N6 contributes to lipophilicity and conformational flexibility .
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-3-12-22-21-25-19(24-15-8-7-11-17(13-15)28-2)18-14-23-27(20(18)26-21)16-9-5-4-6-10-16/h4-11,13-14H,3,12H2,1-2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSISRSYRSNZKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-methoxyaniline with ethyl acetoacetate to form the intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole derivative. This intermediate is further reacted with 1-phenyl-3-propylurea under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor of CDKs, making it a potential candidate for cancer therapy.
Medicine: Investigated for its antitumor activity, particularly against breast and gastric cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Compound 1 : N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
- Molecular Formula : C23H26N6O
- Key Differences :
- N4 substituent: 3,4-Dimethylphenyl (electron-donating methyl groups) instead of 3-methoxyphenyl.
- N6 substituent: 3-Methoxypropyl (longer chain with ether oxygen) vs. propyl.
- Implications :
Compound 2 : N6-(3-Chloro-4-Methoxyphenyl)-1-Methyl-N4-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
- Molecular Formula : C20H18ClN7O
- 3-methoxyphenyl. N6 substituent: 3-Chloro-4-methoxyphenyl (electron-withdrawing chlorine and methoxy).
- Absence of N4 methoxy may reduce solubility .
Compound 3 : N4-(2-Methylphenyl)-1-Phenyl-N6-Propyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
- Molecular Formula : C21H22N6
- Key Differences :
- N4 substituent: 2-Methylphenyl (ortho-methyl group) vs. 3-methoxyphenyl.
- N6 substituent: Propyl (same as target).
- Lower molecular weight (358.44 g/mol) and reduced polarity compared to the target .
Compound 4 : N4-(4-Methoxyphenyl)-N6-(Pyridin-3-Ylmethyl)-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
- Molecular Formula : C22H20N8O
- Key Differences :
- N4 substituent: 4-Methoxyphenyl (para-methoxy) vs. 3-methoxyphenyl.
- N6 substituent: Pyridin-3-ylmethyl (aromatic nitrogen-containing group).
- Implications :
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases that are implicated in cancer and other diseases. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the following steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the condensation of appropriate hydrazines with pyrimidine derivatives.
- Substitution Reactions : The introduction of various substituents at the N4 and N6 positions can be accomplished using electrophilic aromatic substitution techniques.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
2.1 Anticancer Properties
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activities. Specifically, this compound has shown efficacy against several cancer cell lines:
- EGFR Inhibition : Compounds structurally similar to this derivative have been evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR). For instance, related compounds demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M) .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound 12b | Wild-type EGFR | 0.016 |
| Compound 12b | Mutant EGFR | 0.236 |
2.2 Kinase Inhibition
The compound has also been investigated for its activity against various kinases:
- Src Kinase Inhibition : Similar derivatives have shown promising Src kinase inhibitory activity with IC50 values ranging from 0.47 µM to 5.1 µM .
| Compound | Kinase | IC50 (µM) |
|---|---|---|
| Compound 6b | Src | 0.47 |
| Compound 10c | Src | 5.1 |
3. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Substituents at N Positions : The presence of methoxy and propyl groups at specific positions enhances binding affinity and selectivity towards target kinases.
- Aromatic Systems : The incorporation of phenyl rings contributes to π–π stacking interactions that stabilize binding to the target enzymes.
Case Study 1: In Vitro Evaluation
In vitro studies conducted on A549 lung cancer cells indicated that derivatives similar to N4-(3-methoxyphenyl)-1-phenyl-N6-propyl exhibited significant anti-proliferative effects, suggesting potential for development into therapeutic agents .
Case Study 2: In Vivo Studies
Preliminary in vivo studies using animal models have shown that compounds with similar structures can reduce tumor growth significantly compared to controls, indicating their potential as effective anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
